molecular formula C17H16N6O2 B13339152 5-Methyl-1-(2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-Methyl-1-(2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13339152
M. Wt: 336.3 g/mol
InChI Key: RRFDXJURFFRUKQ-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, a tetrahydroisoquinoline moiety, and a triazole ring. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazine derivative, followed by the formation of the tetrahydroisoquinoline moiety. The final step involves the cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methyl-1-(2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-1-(2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

5-methyl-1-(2-pyrazin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C17H16N6O2/c1-11-16(17(24)25)20-21-23(11)14-4-2-3-12-10-22(8-5-13(12)14)15-9-18-6-7-19-15/h2-4,6-7,9H,5,8,10H2,1H3,(H,24,25)

InChI Key

RRFDXJURFFRUKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=CN=C4)C(=O)O

Origin of Product

United States

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